![molecular formula C17H22N2O2 B11715142 (3E)-4,7,7-Trimethyl-3-(2-phenylhydrazin-1-ylidene)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11715142.png)
(3E)-4,7,7-Trimethyl-3-(2-phenylhydrazin-1-ylidene)bicyclo[2.2.1]heptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-4,7,7-Trimethyl-3-(2-phenylhydrazin-1-ylidene)bicyclo[2.2.1]heptane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is characterized by its bicyclo[2.2.1]heptane core, which is a common motif in many natural products and synthetic compounds. The presence of the phenylhydrazinylidene group adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4,7,7-Trimethyl-3-(2-phenylhydrazin-1-ylidene)bicyclo[2.2.1]heptane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the Diels-Alder reaction to form the bicyclo[2.2.1]heptane core, followed by functional group modifications to introduce the phenylhydrazinylidene and carboxylic acid groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3E)-4,7,7-Trimethyl-3-(2-phenylhydrazin-1-ylidene)bicyclo[2.2.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the phenylhydrazinylidene group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
(3E)-4,7,7-Trimethyl-3-(2-phenylhydrazin-1-ylidene)bicyclo[2.2.1]heptane-1-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (3E)-4,7,7-Trimethyl-3-(2-phenylhydrazin-1-ylidene)bicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The phenylhydrazinylidene group can form hydrogen bonds and π-π interactions with proteins, affecting their function. Additionally, the bicyclic structure can enhance the compound’s stability and binding affinity. The exact pathways involved depend on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid: Shares the bicyclic core but lacks the phenylhydrazinylidene group.
Norbornane derivatives: Similar bicyclic structure with different functional groups.
Phenylhydrazine derivatives: Contain the phenylhydrazinylidene group but lack the bicyclic core.
Uniqueness
The uniqueness of (3E)-4,7,7-Trimethyl-3-(2-phenylhydrazin-1-ylidene)bicyclo[2.2.1]heptane-1-carboxylic acid lies in its combination of the bicyclic core and the phenylhydrazinylidene group. This combination imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C17H22N2O2 |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
(3Z)-4,7,7-trimethyl-3-(phenylhydrazinylidene)bicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C17H22N2O2/c1-15(2)16(3)9-10-17(15,14(20)21)11-13(16)19-18-12-7-5-4-6-8-12/h4-8,18H,9-11H2,1-3H3,(H,20,21)/b19-13- |
InChI Key |
IQOTWUCLAKEYNN-UYRXBGFRSA-N |
Isomeric SMILES |
CC1(C\2(CCC1(C/C2=N/NC3=CC=CC=C3)C(=O)O)C)C |
Canonical SMILES |
CC1(C2(CCC1(CC2=NNC3=CC=CC=C3)C(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperazine](/img/structure/B11715066.png)
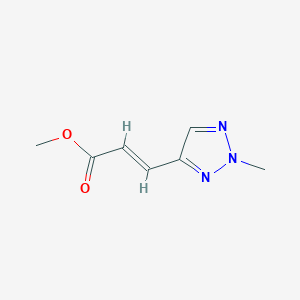
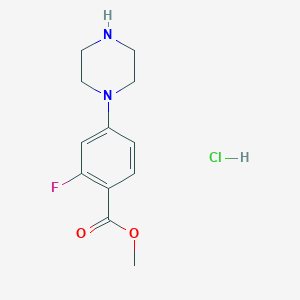
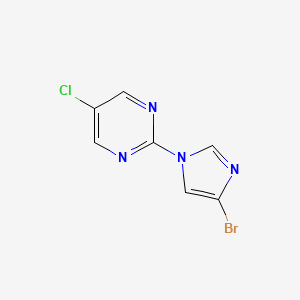
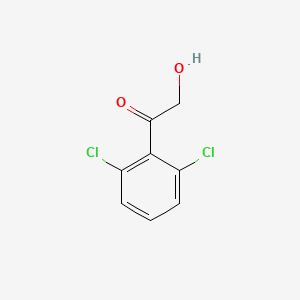
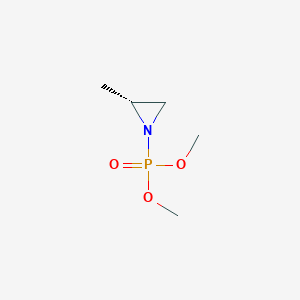


![[2-(2-Fluoroethoxy)phenyl]methanol](/img/structure/B11715136.png)
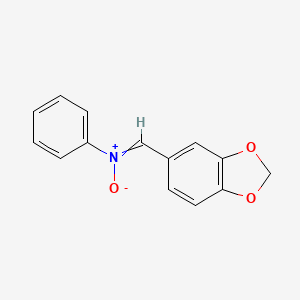
![2-hydroxy-3,5-diiodo-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide](/img/structure/B11715148.png)
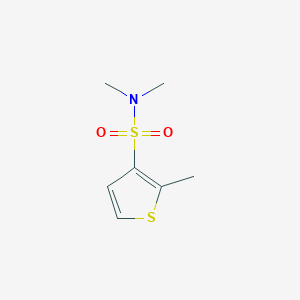

![4,5-Bis{[(4-heptylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl bis(4-heptylbenzoate)](/img/structure/B11715155.png)
